
3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthio group, and a phenyl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the DNA synthesis process in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 3-(4-methoxyphenyl)-2-(methylthio)-5-phenylpyrimidin-4(3H)-one
- 3-(4-methoxyphenyl)-2-(methylthio)-6-(4-methylphenyl)pyrimidin-4(3H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of methoxy, methylthio, and phenyl groups contributes to its reactivity and potential interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one?
The compound is synthesized via a two-step alkylation and substitution protocol:
- Step 1 (Methylation): React 6-methyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH). Both methods yield 6-methyl-2-methylthio-pyrimidin-4(3H)-one with high efficiency (>80% yield) .
- Step 2 (Substitution): Heat the methylthio intermediate with substituted aromatic amines (e.g., 4-methoxyaniline) at 140°C to replace the methylthio group with aryl amines. Solubility in dioxane/DMF facilitates purification .
Table 1: Synthesis Conditions and Yields
Step | Reagent | Base/Solvent | Yield (%) |
---|---|---|---|
1A | Dimethyl sulfate | K₂CO₃/EtOH | 85–90 |
1B | Methyl iodide | MeONa/MeOH | 80–85 |
2 | Aromatic amines | DMF, 140°C | 70–75 |
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- ¹H NMR: Identifies proton environments (e.g., methoxy, methylthio, and aromatic protons).
- Elemental Analysis: Validates molecular composition (C, H, N, S).
- Chromatomass Spectrometry: Confirms molecular weight and purity (>95%) .
- X-ray Crystallography (Advanced): Resolves 3D conformation (e.g., dihedral angles between phenyl rings) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield or purity?
- Reagent Selection: Compare alkylation agents (dimethyl sulfate vs. methyl iodide). Method A (dimethyl sulfate) provides marginally higher yields but requires careful pH control .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance substitution reactivity.
- Purification: Recrystallize from dioxane/water mixtures to remove unreacted amines .
Q. How should anticonvulsant activity studies be designed for this compound?
- In Vivo Models: Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents.
- Dosage: Test 30–100 mg/kg doses, referencing structurally similar pyrimidinones with ED₅₀ values <50 mg/kg .
- Control Groups: Include standard anticonvulsants (e.g., phenytoin) and vehicle controls.
Table 2: Key Parameters for Anticonvulsant Evaluation
Parameter | Value/Range | Reference Model |
---|---|---|
Test Species | Mice/Rats | MES/PTZ |
Dose Range | 30–100 mg/kg | |
Observation Window | 0.5–4 hours |
Q. How can contradictions in biological activity data be resolved?
- Substituent Analysis: Compare analogs with varying R-groups (e.g., 4-Br, 3-CF₃). For example, 4-methoxy groups enhance CNS penetration, while bulky substituents may reduce bioavailability .
- Assay Validation: Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).
- Mechanistic Studies: Perform receptor-binding assays or enzyme inhibition tests to identify primary targets .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking: Use AutoDock Vina to model binding to GABAₐ receptors or sodium channels. Pyrimidinone derivatives often show affinity for these targets .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Models: Corporate substituent electronic parameters (σ, π) to predict activity trends .
Q. How can X-ray crystallography resolve structural ambiguities?
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement: Apply SHELXL-97 with R-factor convergence <0.055. Key metrics include bond length accuracy (mean σ(C–C) = 0.006 Å) .
- Visualization: Software like Mercury highlights non-covalent interactions (e.g., hydrogen bonds with water molecules in crystal lattices) .
Q. Data Contradiction Analysis Example
Issue: Discrepancies in reported anticonvulsant ED₅₀ values.
Resolution Steps:
Verify substituent positions (e.g., 4-methoxy vs. 3-methoxy).
Re-examine purity via HPLC (≥95% required).
Control for species/strain differences (e.g., Sprague-Dawley vs. Wistar rats).
Properties
CAS No. |
80306-58-7 |
---|---|
Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-10-8-14(9-11-15)20-17(21)12-16(19-18(20)23-2)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
QYXKYLMIACYPAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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